molecular formula C18H26N2O4S B2875940 4-acetyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034303-63-2

4-acetyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2875940
CAS No.: 2034303-63-2
M. Wt: 366.48
InChI Key: NWLHTJQHRDUDOC-UHFFFAOYSA-N
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Description

This compound features a 4-acetylbenzenesulfonamide core linked to a piperidine moiety substituted with a tetrahydrofuran-3-yl group. The acetyl group enhances lipophilicity, while the tetrahydrofuran ring may improve solubility and metabolic stability.

Properties

IUPAC Name

4-acetyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14(21)16-2-4-18(5-3-16)25(22,23)19-12-15-6-9-20(10-7-15)17-8-11-24-13-17/h2-5,15,17,19H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLHTJQHRDUDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a ring-closing metathesis reaction or by using a tetrahydrofuran derivative as a starting material.

    Sulfonamide Formation: The benzenesulfonamide moiety is typically introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-acetyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-acetyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related benzenesulfonamide derivatives and their properties:

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Biological Activity / Notes Synthesis Yield (%) Reference
Target Compound 4-Acetylbenzenesulfonamide; tetrahydrofuran-3-yl-piperidine ~423.5 (estimated) Hypothesized CNS activity due to piperidine-tetrahydrofuran hybrid Not reported
Acetohexamide () 4-Acetylbenzenesulfonamide; cyclohexylurea 324.4 Antidiabetic (sulfonylurea receptor agonist)
3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (15) () 3-Chlorobenzenesulfonamide; dihydrobenzofuran-piperidine 479.03 Dual α2A/5-HT7 receptor antagonist 83%
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) () Benzhydryl-piperazine; sulfamoylamino group ~600 (estimated) No explicit activity reported; characterized by NMR and MS Varies
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolopyrimidine; chromenone-fluorophenyl 589.1 Kinase inhibitor (hypothesized from chromenone core) 28%

Key Structural and Functional Differences

Core Modifications: The target compound lacks the urea moiety seen in Acetohexamide (), which is critical for antidiabetic activity via sulfonylurea receptor binding. Instead, its piperidine-tetrahydrofuran substituent may favor CNS targeting .

Substituent Effects :

  • Acetyl vs. Halogen/Methoxy Groups : The 4-acetyl group in the target compound increases lipophilicity compared to electron-withdrawing groups (e.g., chloro, fluoro in ), which could enhance membrane permeability but reduce aqueous solubility .
  • Piperidine vs. Piperazine : Piperidine derivatives (target compound, ) generally exhibit greater conformational flexibility than piperazine-based analogs (), influencing binding to rigid enzyme pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a tetrahydrofuran-piperidine amine with 4-acetylbenzenesulfonyl chloride , analogous to methods in and (yields 67–83%) . However, the tetrahydrofuran ring’s stereochemistry may complicate synthesis compared to simpler substituents.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The tetrahydrofuran group may improve solubility over purely aromatic systems (e.g., benzhydryl in ) but reduce it compared to polar sulfamoylamino derivatives .
  • Metabolic Stability : The acetyl group is prone to hydrolysis, whereas halogenated analogs () are more metabolically inert. The tetrahydrofuran ring could slow oxidative metabolism compared to dihydrobenzofuran .

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